molecular formula C22H30N4OS B2686341 N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1286418-47-0

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Katalognummer: B2686341
CAS-Nummer: 1286418-47-0
Molekulargewicht: 398.57
InChI-Schlüssel: SETBQLRHWUQEKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a unique spirocyclic compound featuring a combination of cyclohexyl, ethylthio, and phenyl groups within its structure. Its spirocyclic configuration endows it with distinct physicochemical properties, making it valuable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step synthetic routes involving the following key steps:

  • Formation of the cyclohexylamine intermediate.

  • Introduction of the ethylthio group through nucleophilic substitution.

  • Construction of the spirocyclic system via a cyclization reaction.

  • Coupling with phenyl groups under controlled conditions.

Typical Reaction Conditions:

  • Solvents: Dichloromethane, ethanol, or methanol

  • Catalysts: Base catalysts like potassium carbonate or sodium hydroxide

  • Temperature: Ranges from room temperature to 120°C, depending on the step

Industrial Production Methods

In industrial settings, large-scale production is achieved using continuous flow processes to enhance yield and reduce reaction time. This involves:

  • Automated synthesis machines to handle the complex sequence of reactions.

  • Optimized reaction conditions using high-throughput experimentation.

  • In-line purification techniques to achieve high purity levels efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: Oxidative transformations can introduce functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Hydrogenation and other reducing reactions can convert double bonds and other reducible functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Dichloromethane, ethanol, methanol

Major Products

  • Derivatives with modified functional groups

  • Spirocyclic compounds with varied substituents

Wissenschaftliche Forschungsanwendungen

Chemistry

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a building block in the synthesis of more complex molecules, facilitating research in organic chemistry.

Biology

Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

Industry

Used in the manufacturing of advanced materials due to its stability and reactivity.

Wirkmechanismus

The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. These interactions typically involve binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Unique Features

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide stands out due to its spirocyclic structure and the presence of the ethylthio group, which imparts distinct reactivity and biological activity.

Similar Compounds

  • N-cyclohexyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the ethylthio group.

  • 2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the cyclohexyl group.

  • 3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks both cyclohexyl and ethylthio groups.

Each of these similar compounds provides insights into the role of different substituents in determining the properties and applications of the core spirocyclic structure.

Biologische Aktivität

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS Number: 1286418-47-0) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1286418-47-0
Molecular FormulaC22H30N4OS
Molecular Weight398.6 g/mol

Structure

The compound features a complex spiro structure that contributes to its biological activity. The presence of a cyclohexyl group and an ethylthio substituent enhances its lipophilicity and potentially its receptor affinity.

Pharmacological Effects

  • GlyT1 Inhibition : Research indicates that compounds similar to N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene have shown promise as GlyT1 inhibitors. These inhibitors can modulate neurotransmitter levels, particularly glycine, which is crucial for various neurological functions .
  • Opioid Receptor Selectivity : The compound exhibits selectivity for mu-opioid receptors and nociceptin/orphanin FQ peptide receptors (NOP). This selectivity is significant as it may lead to reduced side effects commonly associated with non-selective opioid receptor agonists .
  • Metabolic Stability : Studies have demonstrated improved metabolic stability in rodent models when comparing this compound to earlier triazaspiropiperidine series. This stability is crucial for therapeutic applications as it may reduce the frequency of dosing required .

The exact mechanisms through which N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects are still under investigation. However, the following pathways are hypothesized based on related compounds:

  • Receptor Binding : The compound likely interacts with specific receptors in the central nervous system (CNS), influencing pain perception and possibly mood regulation.
  • Inhibition of Glycine Transporters : By inhibiting GlyT1, the compound may increase glycine availability in synaptic clefts, enhancing inhibitory neurotransmission.

Study 1: GlyT1 Inhibitors

A study published in PubMed evaluated a series of diaza-spiro compounds similar to N-cyclohexyl-2-(ethylthio)-3-phenyl derivatives for their GlyT1 inhibitory activity. The results showed significant inhibition of glycine transport with minimal effects on GlyT2 isoforms, suggesting a targeted therapeutic approach for disorders like schizophrenia and neuropathic pain .

Study 2: Opioid Receptor Selectivity

Another investigation focused on the selectivity of these compounds towards mu-opioid receptors. The findings indicated that certain modifications in the chemical structure could enhance receptor affinity while maintaining lower binding at other opioid receptors, potentially reducing addiction risks associated with opioid therapies .

Eigenschaften

IUPAC Name

N-cyclohexyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETBQLRHWUQEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.